Heptadecyl-hexadecyl-dimethylazanium
Overview
Description
Heptadecyl-hexadecyl-dimethylazanium is a quaternary ammonium compound widely used for its antimicrobial and surfactant properties. It is commonly found in disinfectants, fabric softeners, and antistatic agents. This compound is known for its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective against a broad spectrum of bacteria and fungi .
Mechanism of Action
Target of Action
Dimethyl dialkyl ammonium chloride, also known as Didecyldimethylammonium chloride (DDAC), is a quaternary ammonium compound . It primarily targets the cell membranes of microorganisms . The compound disrupts intermolecular interactions and dissociates lipid bilayers . It also interacts with the Nuclear factor erythroid 2-related factor 2 .
Mode of Action
DDAC’s mode of action involves the disruption of cell membrane integrity . It interferes with the lipid bilayers of the cell membranes, leading to leakage of intracellular molecules and subsequent cell death . The bacteriostatic (prevents growth) or bactericidal (kills microorganisms) activity of DDAC depends on its concentration and the growth phase of the microbial population .
Biochemical Pathways
DDAC affects the biochemical pathways related to cell membrane integrity and function . By disrupting the lipid bilayers, it interferes with essential processes such as nutrient uptake, waste excretion, and overall cell homeostasis . This leads to the inhibition of microbial growth or death of the microorganism .
Pharmacokinetics
DDAC displays low bioaccumulation potential due to its low oral bioavailability and rapid excretion . When orally administered to rats, it is poorly absorbed and primarily eliminated in feces within three days . Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . Distribution of DDAC following oral administration shows detection in various organs such as the liver, kidney, and intestines .
Result of Action
The primary result of DDAC’s action is the disruption of cell membrane integrity, leading to the death of the microorganism . It is a broad-spectrum biocidal agent effective against bacteria and fungi . It is used as a disinfectant cleaner for various applications, including linen in hospitals, hotels, and industries .
Action Environment
The action of DDAC can be influenced by environmental factors such as temperature, pH, and the presence of organic matter . It is used in a variety of environments, including indoor and outdoor hard surfaces, eating utensils, laundry, carpets, agricultural tools, and water . The efficacy of DDAC can be affected by the concentration used, the nature of the surface being disinfected, and the specific microorganisms present .
Biochemical Analysis
Biochemical Properties
Dimethyl dialkyl ammonium chloride is known to interact with various biomolecules. It has been found to bind to antioxidant response (ARE) elements in the promoter regions of target genes . This interaction plays a crucial role in the coordinated up-regulation of genes in response to oxidative stress .
Cellular Effects
Dimethyl dialkyl ammonium chloride has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to disrupt intermolecular interactions and dissociate lipid bilayers . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dimethyl dialkyl ammonium chloride exerts its effects through various mechanisms. It is known to cause the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption can lead to changes in gene expression and can influence enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecyl-hexadecyl-dimethylazanium can be synthesized through the reaction of dimethylamine with alkyl halides. For instance, the preparation of dimethyl diallyl ammonium chloride involves reacting dimethylamine with allyl chloride in the presence of a strong base resin and a phase transfer catalyst. The reaction is typically carried out at temperatures between 15-20°C, followed by heating to around 50°C and refluxing for several hours .
Industrial Production Methods: In industrial settings, the production of dimethyl dialkyl ammonium chloride often involves the use of alcohol solvents and catalysts. The mixture of didecyl methyl tertiary amine and chloromethane is dissolved in an alcohol solvent, and the reaction is carried out at temperatures between 75-95°C under controlled pressure. The reaction is maintained for several hours to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: Heptadecyl-hexadecyl-dimethylazanium undergoes various chemical reactions, including substitution and polymerization. It can react with other monomers to form copolymers, which are used in various applications such as water treatment and dye adsorption .
Common Reagents and Conditions: Common reagents used in reactions with dimethyl dialkyl ammonium chloride include alkyl halides, strong bases, and phase transfer catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from reactions involving dimethyl dialkyl ammonium chloride include copolymers and modified bio-films. These products are used in various industrial applications, including wastewater treatment and the removal of pollutants from aqueous solutions .
Scientific Research Applications
Heptadecyl-hexadecyl-dimethylazanium has a wide range of scientific research applications. It is used in the synthesis of copolymers for water treatment, where it helps in the removal of dyes and other pollutants from wastewater . Additionally, it is used as a coagulation aid in surface water treatment, improving the removal of turbidity and other contaminants . In the medical field, it is employed as a disinfectant and antiseptic due to its broad-spectrum antimicrobial properties .
Comparison with Similar Compounds
Heptadecyl-hexadecyl-dimethylazanium is often compared with other quaternary ammonium compounds such as benzalkonium chloride and didecyldimethylammonium chloride. While all these compounds share similar antimicrobial properties, dimethyl dialkyl ammonium chloride is unique in its ability to form copolymers and modified bio-films, making it particularly useful in water treatment applications . Other similar compounds include diallyl dimethyl ammonium chloride and poly(diallyl dimethyl ammonium chloride), which are used in various industrial and medical applications .
Properties
IUPAC Name |
heptadecyl-hexadecyl-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H74N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-35H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVIYBUEGOBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H74N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8001-54-5 | |
Record name | Dimethyl dialkyl ammonium chloride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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